Field: Materials Science
Summary: BPA is commonly used in the production of plastics.
Methods: BPA is incorporated into the polymer matrix during the polymerization process.
Field: Chemical Engineering
Methods: BPA is added to materials during their production to impart these properties.
Results: The addition of BPA improves the materials’ resistance to oxidation, UV radiation, and flammability.
Field: Biochemistry
Methods: The biological activities of BPA are usually studied using in vitro and in vivo experimental models.
Results: Some studies have reported that BPA exhibits anti-tumor and anti-inflammatory effects.
Summary: BPA is used in the production of epoxy resins.
Methods: BPA is reacted with epichlorohydrin to produce epoxy resins.
Results: The resulting epoxy resins have excellent mechanical properties and good chemical resistance.
Field: Paper Industry
Methods: BPA is applied to the paper in a coating that becomes colored upon heating.
Field: Dentistry
Summary: BPA is used in the production of dental sealants and composites.
Methods: BPA is incorporated into the dental material during its production.
Results: The use of BPA in dental materials helps to improve their durability and resistance to wear.
Field: Analytical Chemistry
Summary: BPA can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method.
Methods: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.
Results: This method allows for the analysis of BPA in various samples.
Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- has the molecular formula C29H28O3 and a molecular weight of 436.54 g/mol. This compound is also known by various synonyms including Bisphenol A and 4,4'-Isopropylidenediphenol . Its structure features two phenolic groups linked by an isopropylidene bridge, which contributes to its unique properties.
These reactions are important for its application in creating thermosetting plastics and resins.
Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- exhibits various biological activities. It has been studied for its potential endocrine-disrupting effects due to its structural similarity to hormones. Research indicates that it can bind to estrogen receptors, potentially leading to hormonal imbalances . Additionally, it has been investigated for its cytotoxic effects on certain cancer cell lines.
The synthesis of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- typically involves:
These methods allow for the efficient production of the compound in laboratory settings as well as industrial applications.
This compound has a wide range of applications:
Studies have indicated that Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- interacts with various biological systems. Its effects on hormone receptors have raised concerns regarding its safety in consumer products. Research continues into how this compound interacts with cellular pathways, particularly those related to endocrine function and carcinogenesis .
Several compounds share structural similarities with Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bisphenol A | C15H16O2 | Widely used in plastics; known endocrine disruptor |
Bisphenol S | C12H10O3 | Used in epoxy resins; less toxic than Bisphenol A |
Bisphenol F | C13H12O2 | Used in polycarbonate production; lower estrogenic activity |
While many bisphenols share similar chemical structures and applications, Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- stands out due to its specific arrangement of hydroxy groups and the isopropylidene bridge. This configuration influences its biological activity and reactivity compared to other bisphenols.
Irritant